molecular formula C16H18N4O B12389285 Hydroxy-PP-Me

Hydroxy-PP-Me

Cat. No.: B12389285
M. Wt: 282.34 g/mol
InChI Key: CHOWNNXMRTVILJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hydroxy-PP-Me involves a multi-step process starting from commercially available starting materialsThe reaction conditions typically involve the use of strong bases, such as sodium hydride, and organic solvents like dimethylformamide .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Hydroxy-PP-Me undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted phenol compounds .

Scientific Research Applications

Hydroxy-PP-Me has a wide range of scientific research applications:

Mechanism of Action

Hydroxy-PP-Me exerts its effects by specifically inhibiting carbonyl reductase 1. This enzyme is involved in the reduction of carbonyl compounds to their corresponding alcohols. By inhibiting this enzyme, this compound modulates the levels of reactive oxygen species and enhances the apoptotic effects of chemotherapeutic agents like arsenic trioxide. The molecular targets include the active site of carbonyl reductase 1, where this compound binds and prevents the reduction of its substrates .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Hydroxy-PP-Me is unique due to its high specificity and potency as a carbonyl reductase 1 inhibitor. Unlike other similar compounds, it significantly enhances the apoptotic effects of arsenic trioxide, making it a valuable tool in leukemia treatment research .

Properties

Molecular Formula

C16H18N4O

Molecular Weight

282.34 g/mol

IUPAC Name

3-[4-(methylamino)-7-propan-2-ylpyrrolo[2,3-d]pyrimidin-5-yl]phenol

InChI

InChI=1S/C16H18N4O/c1-10(2)20-8-13(11-5-4-6-12(21)7-11)14-15(17-3)18-9-19-16(14)20/h4-10,21H,1-3H3,(H,17,18,19)

InChI Key

CHOWNNXMRTVILJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C(C2=C(N=CN=C21)NC)C3=CC(=CC=C3)O

Origin of Product

United States

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